Cas no 2137559-69-2 (1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine)

1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 2137559-69-2
- EN300-1110643
- 1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine
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- インチ: 1S/C8H15N3O2S/c1-14(12,13)5-3-2-4-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3
- InChIKey: BELZNGOFVMHNDH-UHFFFAOYSA-N
- ほほえんだ: S(C)(CCCCN1C=C(C=N1)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 217.08849790g/mol
- どういたいしつりょう: 217.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 86.4Ų
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110643-0.5g |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine |
2137559-69-2 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1110643-10.0g |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine |
2137559-69-2 | 10g |
$5590.0 | 2023-06-10 | ||
Enamine | EN300-1110643-5.0g |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine |
2137559-69-2 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1110643-1.0g |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine |
2137559-69-2 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1110643-1g |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine |
2137559-69-2 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1110643-0.05g |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine |
2137559-69-2 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1110643-0.25g |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine |
2137559-69-2 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1110643-2.5g |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine |
2137559-69-2 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1110643-0.1g |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine |
2137559-69-2 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1110643-5g |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine |
2137559-69-2 | 95% | 5g |
$2443.0 | 2023-10-27 |
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amineに関する追加情報
Research Brief on 1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine (CAS: 2137559-69-2) in Chemical Biology and Pharmaceutical Applications
The compound 1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine (CAS: 2137559-69-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its methanesulfonylbutyl side chain, has shown promising biological activities that warrant further investigation. Recent studies have focused on its potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery programs targeting various disease pathways.
Structural analysis reveals that the molecule's unique combination of a pyrazole core with a sulfonyl-containing side chain contributes to its distinctive physicochemical properties. The presence of both hydrogen bond donor (amine) and acceptor (sulfonyl) groups makes this compound particularly interesting for medicinal chemistry applications. Recent computational studies suggest favorable drug-like properties, including appropriate lipophilicity and molecular weight for potential therapeutic applications.
In recent pharmacological investigations, 1-(4-methanesulfonylbutyl)-1H-pyrazol-4-amine has demonstrated notable activity in enzyme inhibition assays, particularly against kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry reported its potent inhibitory effects on p38 MAP kinase, with IC50 values in the low micromolar range. This finding suggests potential applications in developing anti-inflammatory therapeutics, though further optimization of the scaffold may be required to improve selectivity.
The synthetic routes to 2137559-69-2 have been refined in recent years, with several research groups reporting improved yields and purity. A 2022 patent application (WO2022156789) disclosed an efficient three-step synthesis starting from commercially available 4-aminopyrazole, with the key step being the selective N-alkylation using 4-bromobutyl methyl sulfone. These methodological advances have made the compound more accessible for broader research applications.
Current research directions include exploring structure-activity relationships (SAR) around this core structure, with particular focus on modifications to the sulfonyl group and pyrazole ring substitutions. Preliminary results from these studies indicate that subtle changes to the molecular structure can significantly impact both potency and pharmacokinetic properties. The compound's potential as a versatile building block for drug discovery continues to drive interest in its chemical and biological characterization.
Safety and toxicology studies of 2137559-69-2 remain limited but are increasingly recognized as crucial for its development. Recent in vitro cytotoxicity screening showed favorable results at therapeutic concentrations, though comprehensive in vivo studies are still needed. The research community anticipates that ongoing investigations will clarify the full therapeutic potential and limitations of this interesting chemical entity.
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